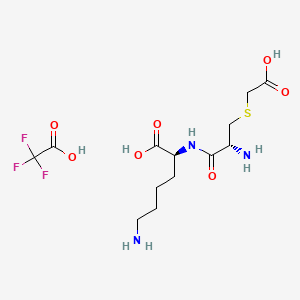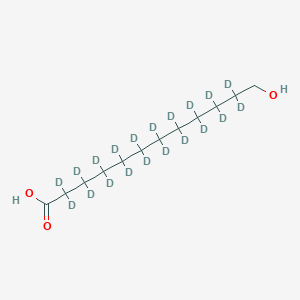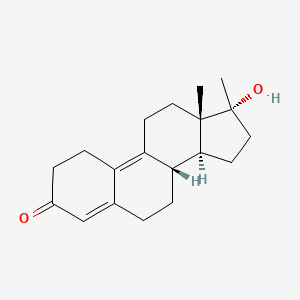
17Beta-Methyldienolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 17Beta-Methyldienolone involves several steps, starting from the base compound, 19-nortestosterone. The synthetic route typically includes:
Alkylation: Introduction of a methyl group at the 17α position.
Diene Formation: Formation of the 4,9-diene structure through specific reaction conditions.
Hydroxylation: Addition of a hydroxyl group at the 17β position.
Industrial production methods often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on the industrial synthesis are proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
17Beta-Methyldienolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
17Beta-Methyldienolone has several scientific research applications:
Chemistry: Used as a reference compound in the study of anabolic-androgenic steroids.
Biology: Investigated for its effects on muscle growth and development.
Medicine: Studied for potential therapeutic applications, although its use is limited due to its anabolic properties and potential for abuse.
Industry: Utilized in the development of performance-enhancing drugs and in doping research.
Mecanismo De Acción
The mechanism of action of 17Beta-Methyldienolone involves binding to androgen receptors in muscle and other tissues. This binding activates the androgen receptor, leading to increased protein synthesis and muscle growth. The compound also influences the expression of genes involved in muscle development and metabolism .
Comparación Con Compuestos Similares
17Beta-Methyldienolone is similar to other anabolic-androgenic steroids such as:
Dienolone: Another potent anabolic steroid with a similar structure.
Ethyldienolone: A derivative with an ethyl group instead of a methyl group at the 17α position.
Metribolone: A more potent anabolic steroid with additional modifications.
Compared to these compounds, this compound is unique due to its specific structural modifications, which confer distinct anabolic properties and metabolic stability .
Propiedades
Fórmula molecular |
C19H26O2 |
|---|---|
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
(8S,13S,14S,17R)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h11,16-17,21H,3-10H2,1-2H3/t16-,17+,18+,19-/m1/s1 |
Clave InChI |
RDJBOAMEIJEKEY-YDZRNGNQSA-N |
SMILES isomérico |
C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@]2(C)O |
SMILES canónico |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-[Bis(1-methylethyl)amino]-1-phenyl-propyl]-4-methyl-methoxybenzene fumarate](/img/structure/B13858563.png)
![4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13858568.png)
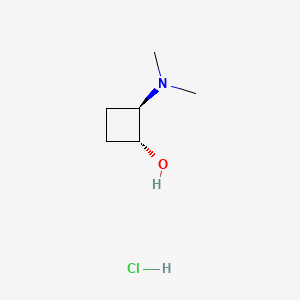
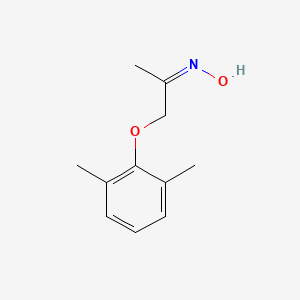
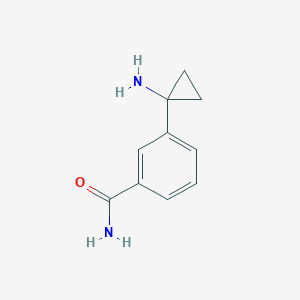

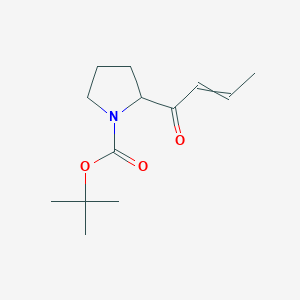
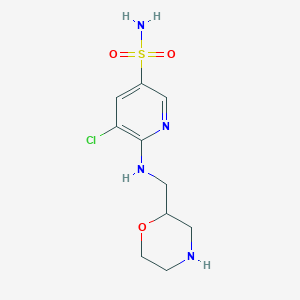
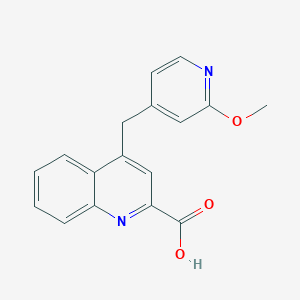
![2-Methyl-2-(methylsulfinyl)propanal O-[(Methylamino-d3)carbonyl]oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; Temik-d3 Sulfoxide](/img/structure/B13858625.png)

